4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide
CAS No.: 1040661-44-6
Cat. No.: VC11935585
Molecular Formula: C22H28N2O3S
Molecular Weight: 400.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040661-44-6 |
|---|---|
| Molecular Formula | C22H28N2O3S |
| Molecular Weight | 400.5 g/mol |
| IUPAC Name | 4-tert-butyl-N-(1-propanoyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |
| Standard InChI | InChI=1S/C22H28N2O3S/c1-5-21(25)24-14-6-7-16-8-11-18(15-20(16)24)23-28(26,27)19-12-9-17(10-13-19)22(2,3)4/h8-13,15,23H,5-7,14H2,1-4H3 |
| Standard InChI Key | PCBPLADAQSEGQR-UHFFFAOYSA-N |
| SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
| Canonical SMILES | CCC(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |
Introduction
Synthesis and Preparation
The synthesis of 4-tert-butyl-N-(1-propanoyl-1,2,3,4-tetrahydroquinolin-7-yl)benzene-1-sulfonamide would likely involve a multi-step process:
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Preparation of 1,2,3,4-Tetrahydroquinoline Derivative: This could involve the synthesis of a tetrahydroquinoline derivative, such as 4-tert-Butyl-1,2,3,4-tetrahydroquinoline, followed by acylation with propanoyl chloride to introduce the propanoyl group.
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Sulfonamide Formation: The sulfonamide linkage would be formed by reacting the acylated tetrahydroquinoline derivative with 4-tert-butylbenzenesulfonyl chloride in the presence of a base.
Potential Applications
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Pharmacological Activity: Sulfonamides are known for their antimicrobial properties, while tetrahydroquinolines have been explored for various biological activities, including anticancer and antiviral effects . The combination of these moieties could result in compounds with interesting pharmacological profiles.
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Biological Evaluation: In vitro assays against microbial or cancer cell lines could provide insights into the compound's efficacy and potential therapeutic applications.
Data Table: Related Compounds
| Compound | CAS Number | Molecular Weight | Potential Applications |
|---|---|---|---|
| 4-tert-Butyl-1,2,3,4-tetrahydroquinoline | 22990-31-4 | 189.30 g/mol | Anticancer, Antiviral |
| tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate | 885951-71-3 | 248.32 g/mol | Pharmaceutical Intermediate |
| N-(4-(4-Bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives | - | Varies | Antimicrobial, Anticancer |
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